

Analytical Methods for Detecting Food Processing Contaminants: Application Notes and Protocols

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Compound of Interest

Compound Name: *rac-1-Linoleoyl-2-chloropropanediol-d5*

Cat. No.: *B15597590*

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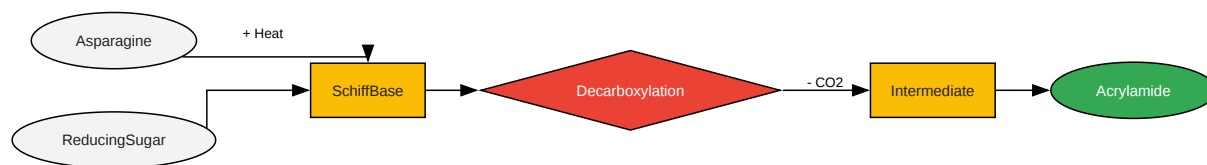
This document provides detailed application notes and protocols for the analytical determination of key food processing contaminants: acrylamide, furan, 3-monochloropropane-1,2-diol (3-MCPD) esters, and glycidyl esters. These compounds can form during high-temperature food processing and are of concern due to their potential health risks. The following sections offer comprehensive methodologies for their detection and quantification, supported by performance data and visual workflows.

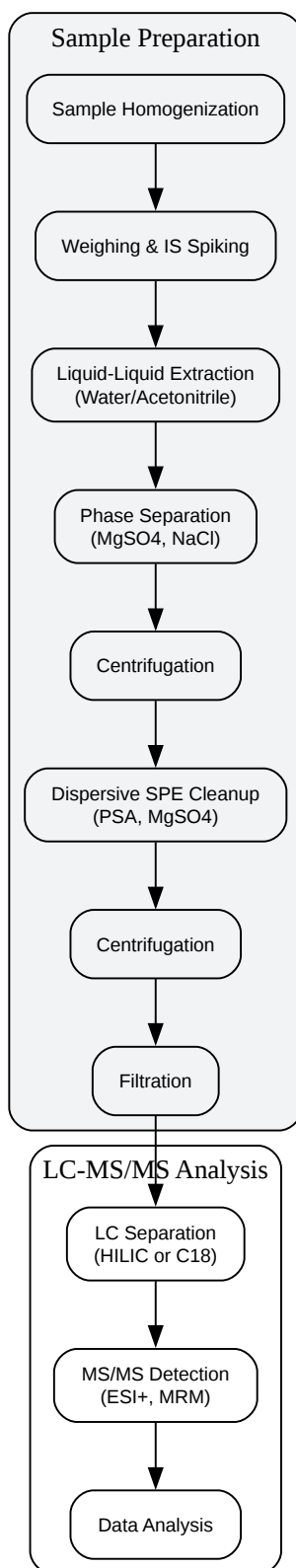
Acrylamide

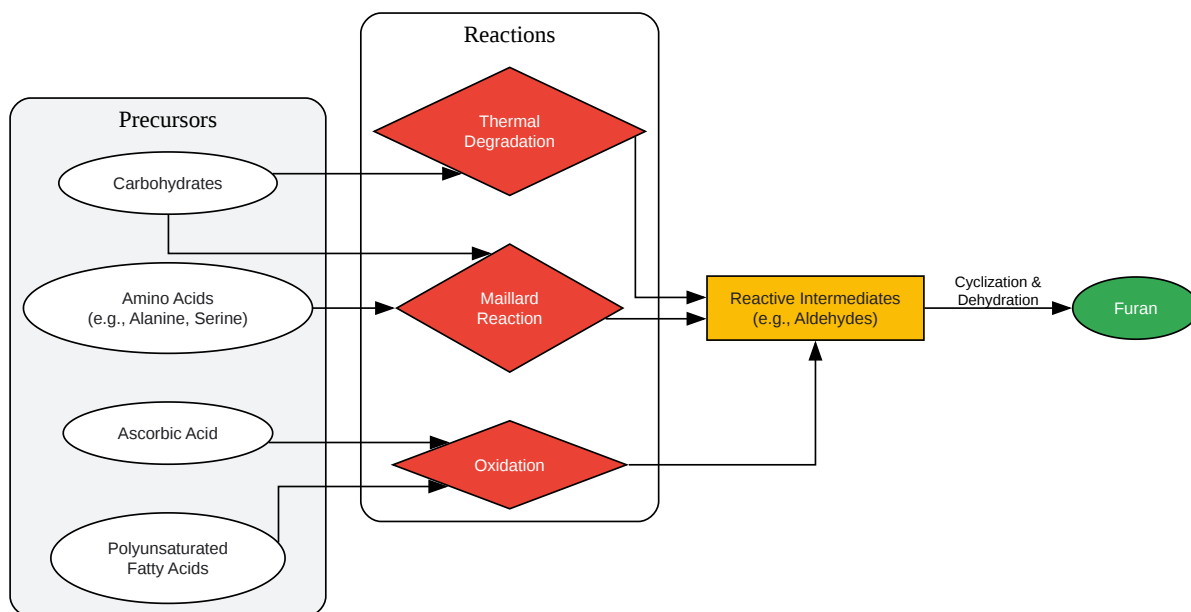
Acrylamide is a chemical compound that can form in starchy foods during high-temperature cooking processes like frying, roasting, and baking.^[1] The primary formation route is the Maillard reaction between the amino acid asparagine and reducing sugars.^{[2][3]}

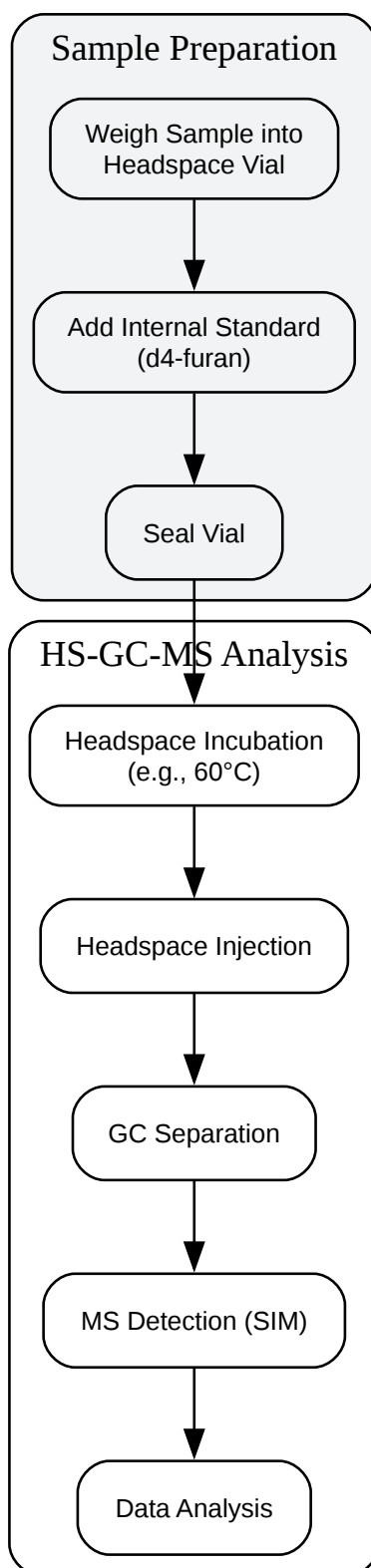
Formation Pathway: Maillard Reaction

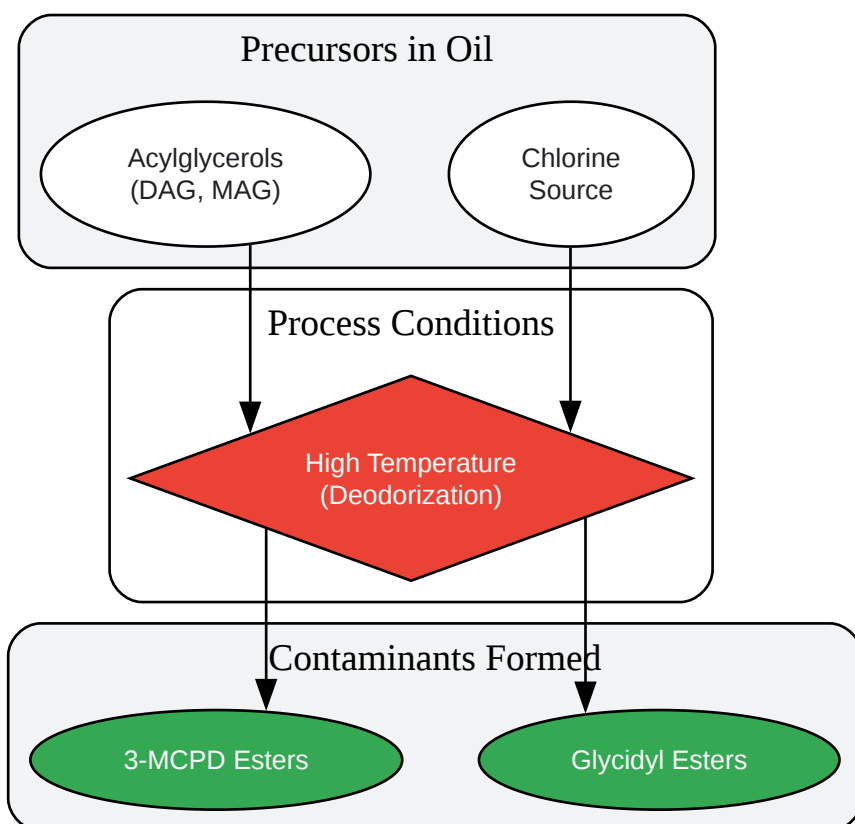
The formation of acrylamide is a complex process. A simplified pathway involves the reaction of asparagine with a carbonyl source, typically a reducing sugar, to form a Schiff base. This intermediate then undergoes decarboxylation and subsequent reactions to yield acrylamide.^[4]
^[5]

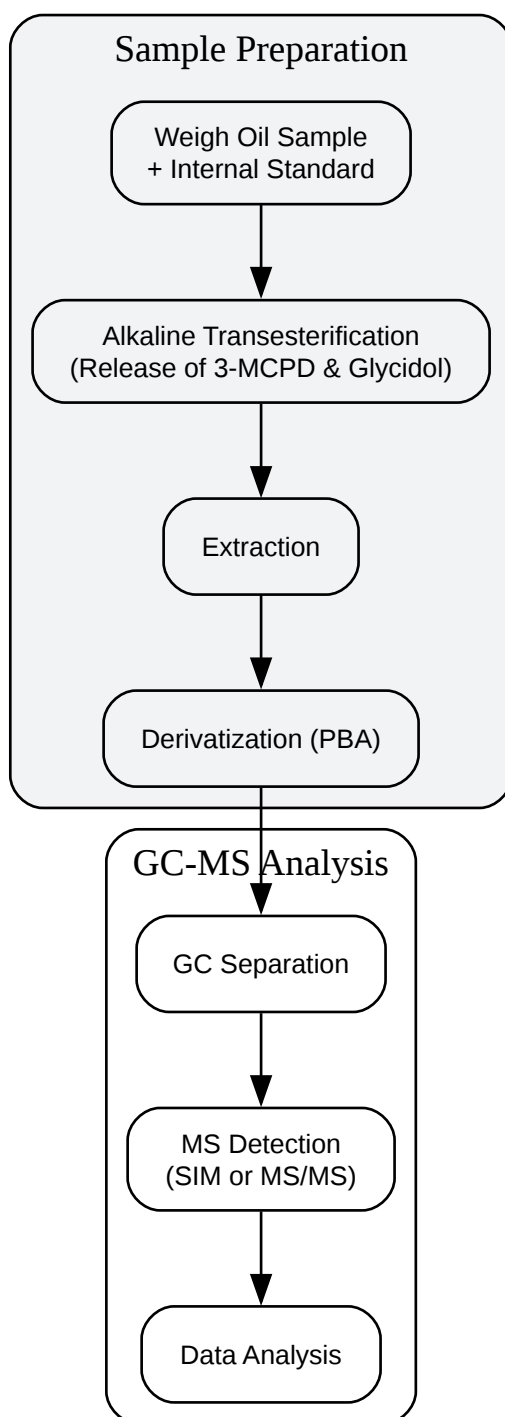












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